molecular formula C10H7Br2N B8250856 1-(3,5-Dibromophenyl)cyclopropane-1-carbonitrile

1-(3,5-Dibromophenyl)cyclopropane-1-carbonitrile

Cat. No.: B8250856
M. Wt: 300.98 g/mol
InChI Key: QCIXLBJRJKTXCU-UHFFFAOYSA-N
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Description

1-(3,5-Dibromophenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C10H7Br2N. It is characterized by a cyclopropane ring attached to a phenyl group substituted with bromine atoms at the 3 and 5 positions, and a nitrile group at the 1 position of the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dibromophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-dibromobenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. This intermediate is then subjected to cyclopropanation using a reagent such as diazomethane or a similar carbene source under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dibromophenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atoms.

    Reduction: Corresponding amines or other reduced derivatives.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

1-(3,5-Dibromophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atoms and the nitrile group can influence its reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)cyclopropane-1-carbonitrile: Similar structure but with only one bromine atom.

    1-(3,4-Dibromophenyl)cyclopropane-1-carbonitrile: Bromine atoms at different positions on the phenyl ring.

    1-(3,5-Dichlorophenyl)cyclopropane-1-carbonitrile: Chlorine atoms instead of bromine.

Uniqueness

1-(3,5-Dibromophenyl)cyclopropane-1-carbonitrile is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of two bromine atoms at the 3 and 5 positions can enhance its electron-withdrawing effects, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(3,5-dibromophenyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-8-3-7(4-9(12)5-8)10(6-13)1-2-10/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIXLBJRJKTXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (1.601 g, 40.02 mmol) was added portionwise over 10 minutes to a solution of 2-(3,5-dibromophenyl)acetonitrile (5.0 g, 18.19 mmol) in DMSO (40 mL) at room temperature. The reaction was stirred at room temperature for 40 mins then cooled in an ice-bath whilst 1,2-dibromoethane (3.588 g, 1.646 mL, 19.10 mmol) was added dropwise. The reaction was then warmed to room temperature and stirred overnight. Water was added (100 mL) and mixture extracted with ethyl acetate/toluene (3×150 mL, 2:1). The organics were combined, washed with 1M HCl, water, and brine then dried over MgSO4, filtered and the solvent removed under reduced pressure. The crude product was purified on silica (Companion, 120 g) eluting with 1-20% EtOAc:Petrol ether to give 1-(3,5-dibromophenyl)cyclopropane-1-carbonitrile as a light yellow solid (4.56 g, 83%).
Quantity
1.601 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.646 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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